molecular formula C24H21FN2O2 B2509988 1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one CAS No. 862485-09-4

1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one

Cat. No. B2509988
CAS RN: 862485-09-4
M. Wt: 388.442
InChI Key: HHHVBKKFHYKREO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The crystal structure of a similar compound, “3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione”, has been reported . It has a triclinic crystal system with a space group P1̅ (no. 2). The unit cell dimensions are a = 6.3278 (8) Å, b = 9.6250 (13) Å, c = 14.789 (2) Å, α = 81.739 (5)°, β = 82.226 (4)°, γ = 76.611 (4)°, and V = 862.3 Å .


Physical And Chemical Properties Analysis

The compound “1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one” is a white to yellow solid . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Antipsychotic Potential

Compound 1, with a similar structure to 1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one, was identified as a potential atypical antipsychotic. Its pharmacological profile was improved through structural variations, leading to derivatives showing potent antipsychotic efficacy in behavioral models predictive of antipsychotic effects in mice. The modifications suggested an atypical antipsychotic profile with a reduced likelihood of extrapyramidal side effects in humans (Bolós et al., 1996).

Anticancer Properties

A derivative, 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile, exhibited potent cytotoxic activity against the HT-29 colon cancer cell line, indicating potential as a chemotherapeutic agent. It induced cell cycle arrest, apoptosis, and affected the expression of pro- and anti-apoptotic genes, suggesting a groove binding interaction with DNA (Ahagh et al., 2019).

Luminescent Properties

Piperazine substituted naphthalimide compounds, including those structurally related to 1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one, showed unique luminescent properties. These properties were influenced by pH and solvent polarity, indicating potential applications in fluorescent sensors and probes (Gan et al., 2003).

Enzyme Inhibition

New Mannich bases with piperazine structures exhibited inhibitory effects on human carbonic anhydrase I and II isoenzymes, showing potential for applications in treating conditions mediated by these enzymes. The cytotoxic properties against cancer cell lines further highlighted their therapeutic potential (Tuğrak et al., 2019).

Antimicrobial Activity

Novel chromene-2-one derivatives with piperazine structures demonstrated significant antimicrobial activity against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents. The structure-activity relationship studies provided insights into their mechanism of action and potential for optimization (Mandala et al., 2013).

properties

IUPAC Name

1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O2/c25-19-6-8-20(9-7-19)27-13-11-26(12-14-27)16-18-15-23(28)29-22-10-5-17-3-1-2-4-21(17)24(18)22/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHVBKKFHYKREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one

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